H-D-4-Pal-OH.2HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

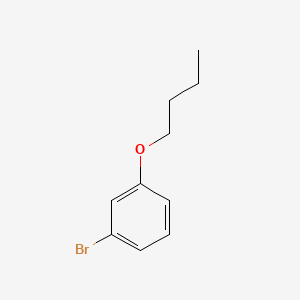

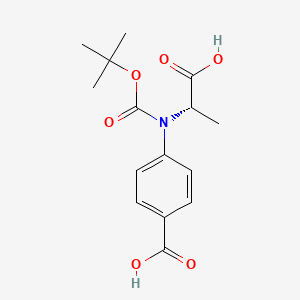

H-D-4-Pal-OH.2HCl, also known as ®-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is an alanine derivative . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C8H12Cl2N2O2 . The InChI code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1…/s1 .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 239.1 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications

Hydrogen Bonding Dynamics

The strength and characteristics of hydrogen bonds have been extensively studied, revealing that H-bond strengths are not solely dependent on the donor and acceptor atoms but also on their chemical context. Research by Gilli et al. (2009) emphasizes the role of pKa equalization in strengthening H-bonds, proposing a classification for H-bonds into six classes based on their strength and covalent nature. This classification aids in predicting H-bond strengths, which is essential for understanding the behavior of complex molecules, potentially including H-D-4-Pal-OH.2HCl (Gilli, P., Pretto, L., Bertolasi, V., & Gilli, G., 2009).

Palladium-Catalyzed Reactions

Palladium plays a significant role in catalyzing various chemical reactions, including hydrogenation and carbon-carbon bond formation. Studies on palladium catalysts, such as the work by Lunsford (2003), explore the direct formation of H2O2 from H2 and O2 over palladium catalysts, highlighting palladium's potential in facilitating environmentally friendly oxidation reactions. This research sheds light on the catalytic capabilities of palladium compounds, suggesting possible research applications for this compound in similar oxidative processes (Lunsford, J. H., 2003).

Mechanism of Action

Target of Action

H-D-4-Pal-OH.2HCl, also known as 3-(4-Pyridyl)-d-alanine.2hcl, is an alanine derivative Amino acid derivatives like this one are known to influence the secretion of anabolic hormones .

Mode of Action

The exact mode of action of H-D-4-Pal-OHAs an alanine derivative, it is suggested that it may interact with its targets to influence the secretion of anabolic hormones . These hormones play a crucial role in body growth and development, including the growth of muscle mass and strength.

Biochemical Pathways

The specific biochemical pathways affected by H-D-4-Pal-OHGiven its influence on anabolic hormones, it can be inferred that it may affect the pathways related to protein synthesis and muscle growth .

Pharmacokinetics

The pharmacokinetic properties of H-D-4-Pal-OHIt is mentioned that the compound is a solid at room temperature and has a molecular weight of 23910

Result of Action

The molecular and cellular effects of H-D-4-Pal-OHIt is suggested that it may influence the secretion of anabolic hormones, which could potentially lead to increased muscle mass and strength .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-D-4-Pal-OHIt is known that the compound is stable at room temperature

Safety and Hazards

The safety information for H-D-4-Pal-OH.2HCl includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

(2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMMTAFKUFJMSD-XCUBXKJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C[C@H](C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [4-[[(aminoiminomethyl)thio]methyl]-4,5-dihydro-2-thiazolyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)](/img/structure/B573273.png)

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol](/img/structure/B573275.png)